

Performance Comparison of N-Substituted Piperidine Derivatives

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Compound of Interest

Compound Name: 3-(4-Methylphenoxy)piperidine

Cat. No.: B1359081

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The affinity of a ligand for its target receptor is a critical determinant of its potential therapeutic efficacy. The following table summarizes the in vitro binding affinities (Ki values) of several N-substituted 4-(2-(benzylamino)-2-phenylethyl)piperidine derivatives for the $\sigma 1$ receptor. These compounds are compared with a reference compound where the piperidine ring is replaced by a cyclohexane ring.

Compound ID	N-Substituent	$\sigma 1$ Receptor Affinity (Ki) [nM]
3	Cyclohexane (Reference)	0.61
4a	H	165
13a	Tosyl	108
18b	Ethyl	89.4
18a	Methyl	7.9

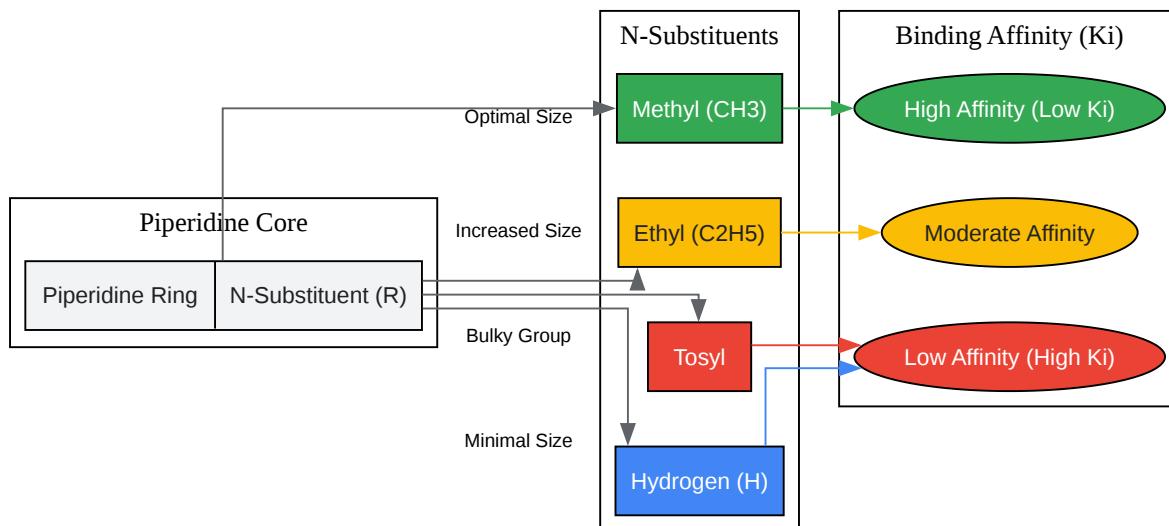
Data sourced from a study on
aminoethyl-substituted
piperidine derivatives as $\sigma 1$
receptor ligands.^[5]

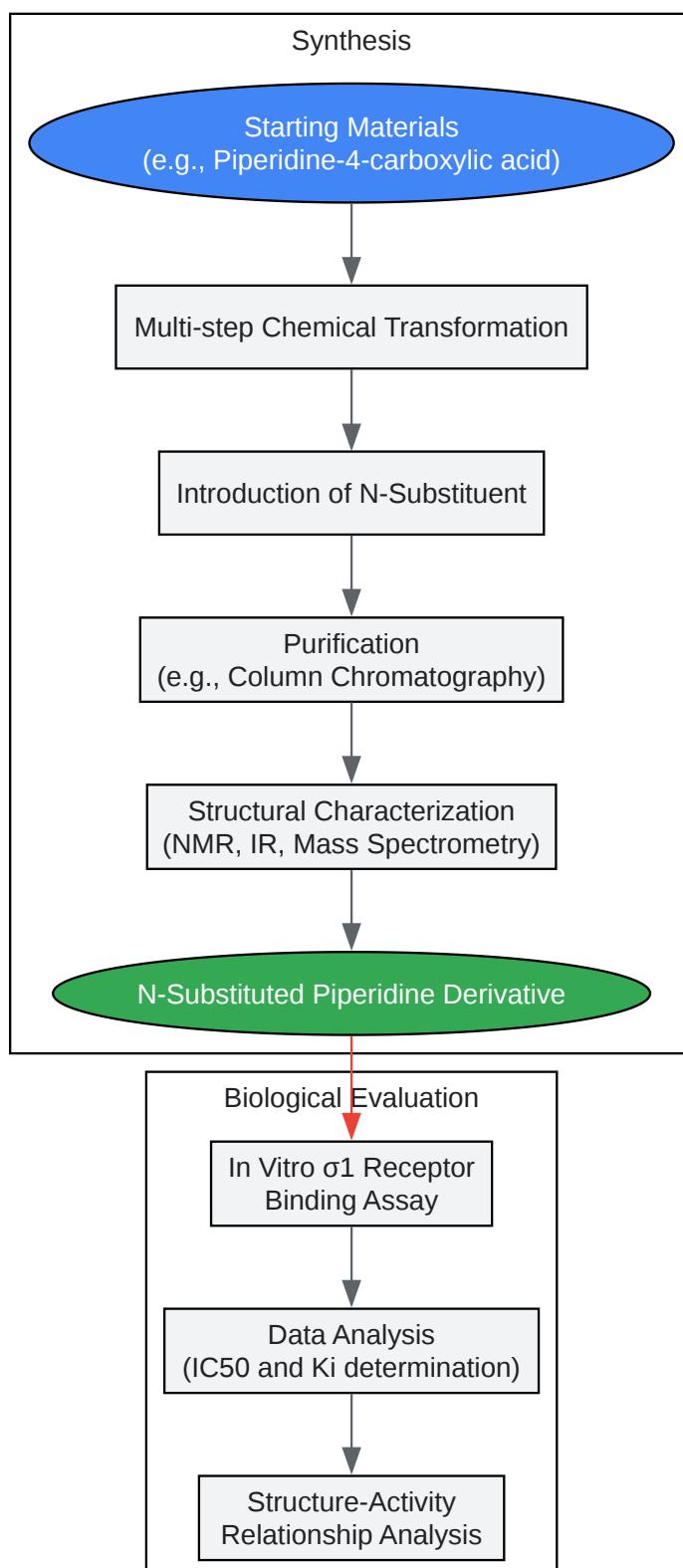
The data clearly demonstrates that the nature of the substituent on the piperidine nitrogen significantly influences the binding affinity for the $\sigma 1$ receptor. A methyl substituent (Compound

18a) resulted in the highest affinity among the piperidine derivatives, being only about 10-fold less potent than the cyclohexane reference compound.^[5] In contrast, replacing the methyl group with a hydrogen atom (Compound 4a), a larger ethyl group (Compound 18b), or a bulky tosyl group (Compound 13a) led to a marked decrease in binding affinity.^[5]

Structure-Activity Relationship (SAR)

The structure-activity relationship for these N-substituted piperidine derivatives highlights the importance of the size and nature of the N-substituent for optimal interaction with the $\sigma 1$ receptor.



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- To cite this document: BenchChem. [Performance Comparison of N-Substituted Piperidine Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1359081#comparative-analysis-of-n-substituted-piperidine-derivatives>

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